molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7

Pyrimidine-2-carboxylic acid

Cat. No. B030524
CAS RN: 31519-62-7
M. Wt: 124.1 g/mol
InChI Key: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
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Patent
US07205310B2

Procedure details

The carboxylic t-butyl ester was dissolved in one hundred times an equal volume of 96% formic acid, and the solution was heated to 70° C. for 2 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the pyrimidine-carboxylic t-butyl ester. The formic acid was removed by rotary evaporation under high vacuum to afford the pyrimidine-carboxylic acid as a formate salt. Typically, the obtained product was >98% pure, but if necessary, the product was purified by preparative reverse-phase HPLC, or by flash chromatography on silica gel using EtOAc/hexanes, or by recrystallization.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:7])(C)(C)C>C(O)=O>[N:9]1[CH:10]=[CH:11][CH:12]=[N:13][C:8]=1[C:6]([OH:7])=[O:5].[CH:6]([O-:7])=[O:5]

Inputs

Step One
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=CC=N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formic acid was removed by rotary evaporation under high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)O
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.